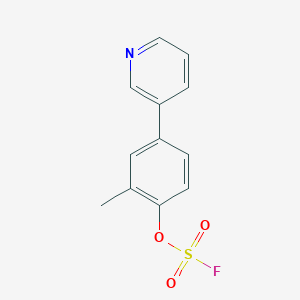
3-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a fluorosulfonyloxy group and a methyl group on the phenyl ring. This compound is of interest in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylphenol and pyridine as the starting materials.
Fluorosulfonylation: The phenol group is converted to a fluorosulfonyloxy group through a reaction with fluorosulfonic acid.
Coupling Reaction: The fluorosulfonyloxy-substituted phenol is then coupled with pyridine using a suitable catalyst, such as palladium, under specific reaction conditions (e.g., temperature, pressure, solvent).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Amine or alcohol derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The fluorosulfonyloxy group, in particular, plays a crucial role in its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-3-methylphenyl isocyanate: Similar in structure but with an isocyanate group instead of fluorosulfonyloxy.
o-Tolyl trifluoromethanesulfonate: Similar phenyl group but with a trifluoromethanesulfonate group.
Uniqueness: 3-(4-Fluorosulfonyloxy-3-methylphenyl)pyridine is unique due to its specific combination of the fluorosulfonyloxy group and the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
3-(4-fluorosulfonyloxy-3-methylphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c1-9-7-10(11-3-2-6-14-8-11)4-5-12(9)17-18(13,15)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDVPTDYBCVRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=CC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
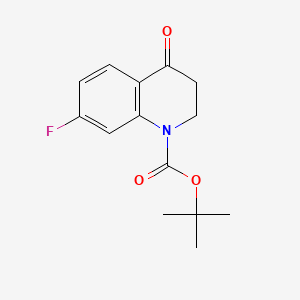
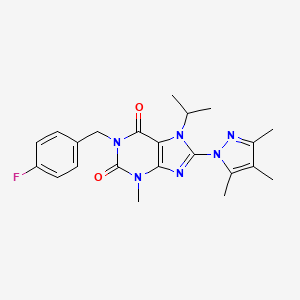
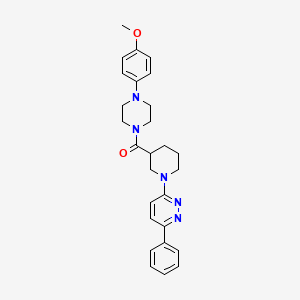
![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2860602.png)
![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)
![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)
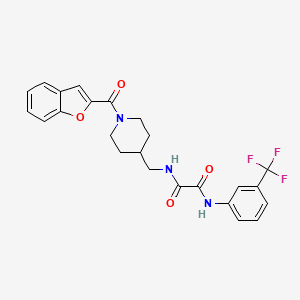
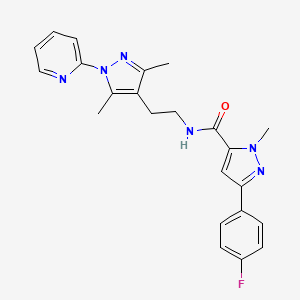
![N-[3-(1,2-oxazol-4-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B2860610.png)
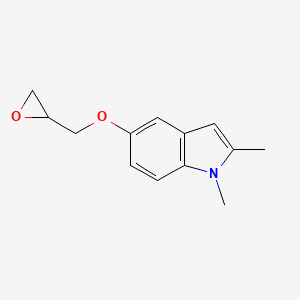
![2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2860616.png)
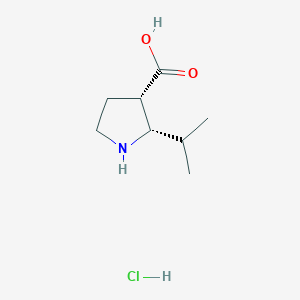
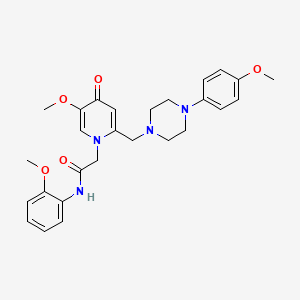
![(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2860621.png)
